
Phaeocaulisin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phaeocaulisin E is a guaiane-type sesquiterpene extracted from the rhizomes of Curcuma phaeocaulis, a plant belonging to the ginger family. This compound has garnered attention due to its ability to inhibit lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with an IC50 value of 10.3 μM .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guaiane-type sesquiterpenes, including Phaeocaulisin E, often involves complex multi-step processes. For instance, the total synthesis of related compounds like Phaeocaulisin A has been achieved through enantioselective routes involving key intermediates such as enantioenriched lactones. These intermediates undergo sequential cyclizations mediated by single-electron transfer reductants like samarium diiodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for sesquiterpenes involves extraction from plant sources followed by purification processes. Techniques such as chromatography are commonly employed to isolate the desired compound from other plant constituents.
Análisis De Reacciones Químicas
Types of Reactions
Phaeocaulisin E, like other sesquiterpenes, can undergo various chemical reactions including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane or 2-iodoxybenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or samarium diiodide.
Substitution: Conditions involving bases like potassium tert-butoxide or catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
Aplicaciones Científicas De Investigación
Phaeocaulisin E has shown potential in various scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Medicine: Potential therapeutic applications due to its anti-inflammatory properties.
Industry: Could be explored for use in developing anti-inflammatory agents or other bioactive compounds.
Mecanismo De Acción
The mechanism by which Phaeocaulisin E exerts its effects involves the inhibition of nitric oxide production in macrophages. This is achieved by interfering with the signaling pathways activated by lipopolysaccharides, which are components of bacterial cell walls that trigger inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Phaeocaulisin A: Another guaiane-type sesquiterpene with notable anti-inflammatory and anticancer activities.
Curcumin: A well-known compound from the same plant family with anti-inflammatory and antioxidant properties.
Uniqueness
Phaeocaulisin E is unique due to its specific inhibitory activity on nitric oxide production in macrophages, with an IC50 value of 10.3 μM . This makes it a promising candidate for further research in anti-inflammatory therapies.
Propiedades
Fórmula molecular |
C15H24O3 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
(3S,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15+/m1/s1 |
Clave InChI |
TXIKNNOOLCGADE-DHMWGJHJSA-N |
SMILES isomérico |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@@](CC1=O)(C)O)C |
SMILES canónico |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


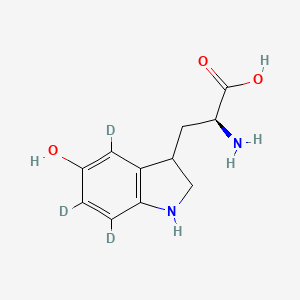
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)

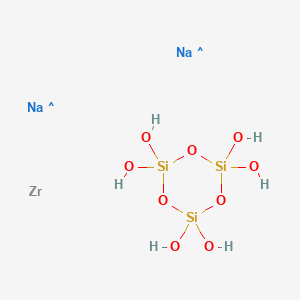

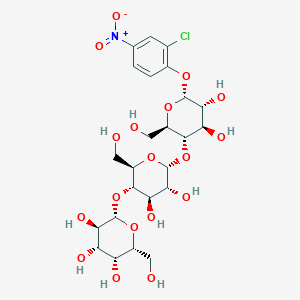
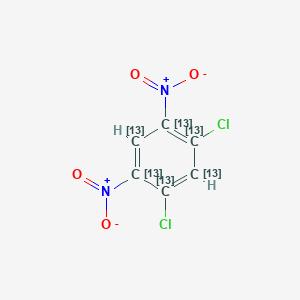
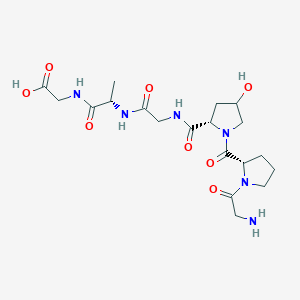
![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)
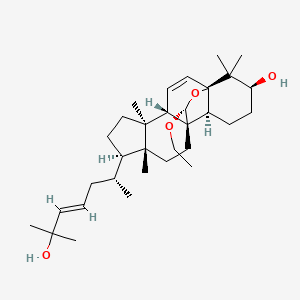

![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B12400467.png)
